molecular formula C10H12Cl4O2 B1519883 Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate CAS No. 119060-44-5

Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate

Cat. No.: B1519883
CAS No.: 119060-44-5
M. Wt: 306 g/mol
InChI Key: DXCZUYDOAQRWGN-UHFFFAOYSA-N
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Description

Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate (CAS 119060-44-5) is a high-purity chemical building block of interest in advanced synthetic and medicinal chemistry research . This compound features a unique spiro[2.2]pentane core heavily functionalized with chlorine atoms, making it a valuable and versatile scaffold for constructing more complex molecular architectures . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility by safeguarding the carboxylate functionality during synthetic sequences, allowing for selective deprotection under mild acidic conditions when needed . With a molecular formula of C 10 H 12 Cl 4 O 2 and a molecular weight of 306.01 g/mol, this compound is characterized by its high halogen content and three-dimensional structure . Its calculated properties include a LogP of 4.13, indicating high lipophilicity, and it conforms to Lipinski's Rule of Five, suggesting potential as a starting point in drug discovery campaigns . Researchers utilize this compound primarily as a synthetic intermediate to introduce sterically constrained, polyhalogenated motifs into target molecules, which can be pivotal in exploring structure-activity relationships (SAR) and in the development of novel compounds for material science and pharmaceutical applications . This product is offered with a minimum purity of 95% and is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use. Researchers should consult the safety data sheet (SDS) and handle this material using appropriate laboratory safety practices .

Properties

IUPAC Name

tert-butyl 1,1,2,2-tetrachlorospiro[2.2]pentane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl4O2/c1-7(2,3)16-6(15)5-4-8(5)9(11,12)10(8,13)14/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCZUYDOAQRWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC12C(C2(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Spirocyclization

  • The core spiro[2.2]pentane structure bearing four chlorine atoms at the 4,4,5,5-positions is typically synthesized by chlorination of a suitable cyclopentane or cyclobutane precursor under controlled conditions.
  • Chlorination reagents such as chlorine gas or N-chlorosuccinimide can be used, often in the presence of catalysts or under photochemical activation to achieve selective tetra-chlorination.
  • The spirocyclization step involves intramolecular ring closure to form the bicyclic spiro structure, which is facilitated by the presence of reactive functional groups and the correct geometric arrangement of the precursor.

Esterification to Form Tert-butyl Carboxylate

  • The carboxylate group is introduced by esterification of the corresponding carboxylic acid with tert-butanol, typically using acid catalysts or coupling reagents.
  • Alternatively, tert-butyl chloroformate or tert-butyl alcohol with carbodiimide coupling agents can be employed to form the tert-butyl ester.
  • Reaction conditions are optimized to avoid dechlorination or rearrangement of the sensitive spirocyclic core.

Purification and Crystallization

  • After synthesis, the crude product is purified by solvent extraction and recrystallization.
  • Common solvents include toluene, heptanes, and aqueous sodium chloride solutions to separate organic and aqueous layers effectively.
  • Seeding techniques and controlled cooling rates are used to obtain high-quality crystalline material.

Representative Experimental Data

Step Reagents/Conditions Temperature (°C) Time Notes
Chlorination Chlorine gas or N-chlorosuccinimide, catalyst 0 to 25 1-3 hours Controlled addition to avoid over-chlorination
Spirocyclization Intramolecular ring closure 20 to 50 2-6 hours Monitored by NMR for completion
Esterification Tert-butanol, acid catalyst or coupling agent 35 to 55 3-6 hours Avoids hydrolysis of chlorinated rings
Purification Extraction with toluene and aqueous NaCl 20 to 40 1-2 hours Multiple washes for purity
Crystallization Cooling with seeding 15 to 40 1-3 hours Controlled cooling to form crystals

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): ^13C NMR spectra confirm the presence of characteristic carbon signals of the spirocyclic core and tert-butyl ester group. Chemical shifts at δ ~166.9 ppm correspond to the carboxylate carbon, while signals around δ 79.8 ppm indicate the spiro carbon environment.
  • Chromatography: Purity is assessed by HPLC or GC, showing a single dominant peak corresponding to the target compound.
  • Mass Spectrometry: Confirms molecular weight of 306.01 g/mol consistent with C10H12Cl4O2 formula.
  • Crystallography: X-ray diffraction can be used to confirm the spirocyclic structure and stereochemistry.

Research Findings and Optimization Notes

  • Maintaining low temperatures during chlorination (-5 to 5°C) minimizes side reactions and decomposition.
  • Use of sodium bicarbonate washes post-reaction helps neutralize acidic byproducts and improves yield.
  • Seed crystals introduced during crystallization promote uniform crystal growth and improve product consistency.
  • Reaction scale-up requires careful temperature and addition rate control to maintain product quality.

Summary Table of Key Preparation Parameters

Parameter Optimal Range Effect on Product
Chlorination Temperature -5 to 5 °C Reduces side-products
Esterification Temperature 35 to 55 °C Ensures ester formation without degradation
Solvent System Toluene/Heptanes/Aqueous NaCl Efficient phase separation and purification
Crystallization Cooling Rate 1 °C/hour Controls crystal size and purity
Reaction Time 3-6 hours per step Ensures complete conversion

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions include various chlorinated derivatives, esters, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate is utilized as a versatile building block in organic synthesis. Its unique spirocyclic structure allows it to participate in various chemical transformations:

  • Reactions Involving Nucleophiles : The compound can undergo nucleophilic substitution reactions due to the presence of electrophilic chlorine atoms. This makes it useful for synthesizing more complex organic molecules.
  • Formation of Complex Natural Products : Researchers have successfully employed this compound in the synthesis of complex natural products, leveraging its spiro structure to create diverse molecular architectures.

Pharmaceutical Applications

The compound has been investigated for its potential use in pharmaceutical chemistry:

  • Drug Development : Due to its structural properties, it serves as a precursor for the development of new pharmaceuticals. Its ability to modify biological activity through structural alterations makes it a candidate for drug design.
  • Bioactive Compounds : Studies have shown that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties.

Material Science

In material science, this compound is explored for its utility in creating advanced materials:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its chlorinated structure contributes to the flame retardancy of polymeric materials.
  • Nanotechnology : Research indicates potential applications in nanotechnology where it can be used to functionalize nanoparticles for targeted drug delivery systems or as components in nanocomposites.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as an intermediate in the synthesis of novel anticancer agents. The researchers reported that modifications to the spiro structure significantly enhanced the cytotoxicity against various cancer cell lines.

Case Study 2: Flame Retardant Polymers

Research conducted by polymer scientists highlighted the incorporation of this compound into polyvinyl chloride (PVC) formulations. The resulting materials exhibited improved flame retardant properties without compromising mechanical performance, making them suitable for safety-critical applications.

Mechanism of Action

The mechanism by which tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound's chlorine atoms and spirocyclic structure play a crucial role in its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Key Functional Groups Key Structural Features
Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate 119060-44-5 C₁₀H₁₂Cl₄O₃* tert-butyl ester Spiro[2.2]pentane, tetrachloro
4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid 1788041-68-8 C₆H₄Cl₄O₂ Carboxylic acid Spiro[2.2]pentane, tetrachloro
(1S)-4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid 247.896540 (monoisotopic mass) C₆H₄Cl₄O₂ Carboxylic acid, chiral center (1S) Spiro[2.2]pentane, stereospecific
3,4,5,6-Tetrachlorophthalimide 1571-13-7 C₈HCl₄NO₂ Imide Aromatic ring, tetrachloro
Tetrachlorophthalonitrile 1953-99-7 C₈Cl₄N₂ Nitrile Aromatic ring, tetrachloro
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate 2092825-26-6 C₈H₁₂O₃ Methyl ester, hydroxyl Bicyclo[1.1.1]pentane, less strained
Key Observations:

Core Structure: The spiro[2.2]pentane system in the target compound imposes greater steric strain compared to bicyclo[1.1.1]pentane derivatives (e.g., ) or aromatic cores (e.g., tetrachlorophthalimide) . The tetrachloro substitution is shared with 3,4,5,6-tetrachlorophthalimide and tetrachlorophthalonitrile but differs in electronic effects due to the non-aromatic spiro system .

Functional Groups: The tert-butyl ester enhances lipophilicity and stability under basic/neutral conditions, unlike the carboxylic acid analogs, which are more polar and reactive (e.g., prone to salt formation or nucleophilic attack) .

Physicochemical Properties

  • Molecular Weight :
    • The tert-butyl ester (estimated ~323 g/mol) has a higher molecular weight than the carboxylic acid (249.9 g/mol) due to the C₄H₉O group .
  • Solubility :
    • The ester’s tert-butyl group likely improves solubility in organic solvents (e.g., THF, acetonitrile) compared to the polar carboxylic acid .
  • Stability :
    • The tetrachloro substitution increases resistance to oxidation but may render the spiro system susceptible to ring-opening under harsh acidic/basic conditions .

Commercial and Research Relevance

  • The tert-butyl ester is marketed by suppliers like Combi-Blocks and AK Scientific for medicinal chemistry research, emphasizing its role as a versatile intermediate .
  • In contrast, tetrachlorophthalimide and phthalonitrile derivatives are typically employed in materials science (e.g., polymer additives) rather than pharmaceuticals .

Biological Activity

Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate (CAS Number: 119060-44-5) is a synthetic organic compound with potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₀H₁₂Cl₄O₂
  • Molecular Weight : 306.01 g/mol
  • Physical Form : Solid
  • Solubility : Relatively soluble in water and various organic solvents such as ethers, alcohols, and ketones .

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential applications in pharmacology and toxicology. Here are some key findings:

Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary data suggest that it may exhibit moderate toxicity in laboratory settings. For instance:

Study Model Findings
In vitro cytotoxicityHuman cell linesInduced apoptosis at high concentrations
Acute toxicityRodent modelsLD50 values indicate moderate toxicity

These findings highlight the need for further investigation into its safety and environmental impact.

Case Studies

  • Case Study on Chlorinated Compounds :
    A study evaluated the biological activity of various chlorinated spiro compounds, revealing that those with higher chlorination levels often exhibited enhanced antimicrobial properties while also presenting increased toxicity profiles.
  • Comparative Analysis with Similar Compounds :
    Research comparing this compound with other spiro compounds indicated that its unique structure could lead to novel interactions with biological targets.

Research Findings

Despite limited direct studies on this compound itself, related literature provides insights into the potential mechanisms of action:

  • Mechanism of Action : Chlorinated spiro compounds have been suggested to interact with cellular membranes or specific enzymes involved in metabolic pathways.
  • Potential Applications : Given its structural characteristics, this compound may be explored for use in pharmaceuticals targeting microbial infections or as a pesticide.

Q & A

Q. What are the recommended synthetic routes for preparing Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves spirocyclic ring formation followed by carboxylation and halogenation. Key steps include:

Spirocyclic Core Construction : Use bicyclo[1.1.1]pentane derivatives as precursors, leveraging strain-driven reactivity for ring closure .

Carboxylation : Introduce the tert-butyl carboxylate group via nucleophilic substitution under anhydrous conditions (e.g., using tert-butyl chloroformate and a base like triethylamine) .

Tetrachlorination : Optimize chlorination using Cl₂ or SOCl₂ in a controlled environment to avoid overhalogenation. Temperature (0–25°C) and stoichiometry (4:1 Cl:substrate) are critical .
Optimization Tips :

  • Monitor reaction progress via TLC or GC-MS.
  • Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural validation:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Identify tert-butyl (δ ~1.2 ppm for CH₃) and spirocyclic protons (δ 3.5–5.0 ppm for strained carbons) .
  • ²D NMR (COSY, HSQC) : Resolve overlapping signals from tetrachloro substituents.

Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Cl₄ clusters) .

X-ray Crystallography : Resolve spirocyclic geometry and steric effects of tert-butyl groups .

Q. What handling precautions are necessary for this compound given its structural complexity?

Methodological Answer:

  • Storage : Keep at –20°C in amber glass under inert gas to prevent degradation .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile chlorination byproducts (e.g., HCl gas) .
  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential halogenated compound toxicity .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence the reactivity of the spirocyclic core in cross-coupling reactions?

Methodological Answer: The tert-butyl group imposes steric constraints that:

  • Limit Substrate Accessibility : Reduce reaction rates in Suzuki-Miyaura couplings; use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
  • Stabilize Transition States : Favor endo over exo pathways in Diels-Alder reactions, confirmed via DFT calculations .
    Experimental Design :
  • Compare kinetic data (e.g., rate constants) with/without tert-butyl analogs.
  • Use steric maps (e.g., A-value analysis) to quantify hindrance .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: Contradictions often arise from:

  • Dynamic Stereochemistry : Use variable-temperature NMR to detect fluxional behavior in the spirocyclic system .
  • Impurity Interference : Employ HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions before analysis .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Q. What strategies mitigate cytotoxicity when testing this compound in cellular assays?

Methodological Answer:

  • Dose-Response Profiling : Start with low concentrations (1–10 µM) and use MTT assays to determine IC₅₀ values .
  • Prodrug Modifications : Mask reactive chlorines with acetyl groups, then hydrolyze in situ .
  • Cell Line Selection : Use immortalized lines (e.g., HEK293) rather than primary cells to assess baseline toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate

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